

An In-depth Technical Guide to 1-Methylcyclopentanecarboxylic Acid Derivatives in Drug Discovery

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Compound of Interest

Compound Name: 1-Methylcyclopentanecarboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-methylcyclopentanecarboxylic acid** derivatives, a promising scaffold in modern drug discovery. The unique structural features of the **1-methylcyclopentanecarboxylic acid** core have been exploited to develop potent and selective modulators of key biological targets, particularly in the fields of pain and neuropharmacology. This document details the synthesis, pharmacological activity, and experimental protocols related to these derivatives, with a focus on their interactions with the voltage-gated sodium channel NaV1.7 and the sigma-1 receptor.

Core Compound Profile

1-Methylcyclopentanecarboxylic acid is a cyclic carboxylic acid featuring a five-membered carbon ring with a methyl group and a carboxylic acid functional group attached to the same carbon. This structure provides a rigid and compact framework that can be readily functionalized to explore structure-activity relationships in drug design.

Property	Value
Molecular Formula	C ₇ H ₁₂ O ₂
Molecular Weight	128.17 g/mol [1]
CAS Number	5217-05-0 [1]
Appearance	Colorless to pale yellow liquid
Solubility	Soluble in organic solvents, limited solubility in water

Therapeutic Applications and Key Derivatives

Derivatives of **1-methylcyclopentanecarboxylic acid** have emerged as significant ligands for two primary therapeutic targets: the voltage-gated sodium channel NaV1.7, a key mediator of pain signals, and the sigma-1 receptor, which is implicated in a range of neurological disorders.

NaV1.7 Inhibitors for Analgesia

The voltage-gated sodium channel NaV1.7 is predominantly expressed in peripheral sensory neurons and plays a critical role in the transmission of pain signals.[\[2\]](#) Selective blockers of NaV1.7 are therefore highly sought after as non-opioid analgesics. Recent drug discovery efforts have identified cyclopentane carboxylic acid derivatives as potent and selective inhibitors of NaV1.7.[\[3\]](#)

A key design strategy involves the replacement of a proline warhead in earlier inhibitor scaffolds with a cyclopentane carboxylic acid moiety, which has been shown to significantly boost NaV1.7 potency.[\[3\]](#) Further modifications, such as the replacement of metabolically labile groups with more stable systems, have led to compounds with improved pharmacokinetic profiles.[\[3\]](#)

Quantitative Data for Selected NaV1.7 Inhibitors:

Compound ID	Structure	NaV1.7 IC ₅₀ (nM)	Selectivity vs. NaV1.5	Reference
Compound 31	[Structure to be inserted based on full-text analysis]	Potent (exact value to be extracted)	High (exact value to be extracted)	[3]

Sigma-1 Receptor Ligands for Neurological Disorders

The sigma-1 receptor is a unique intracellular chaperone protein involved in modulating calcium signaling and cellular stress responses.^[4] Ligands targeting this receptor have shown potential as antitussive, anticonvulsant, and anti-ischemic agents.^[4] A series of carbetapentane analogs, which are derivatives of 1-phenylcyclopentanecarboxylic acid, have been synthesized and evaluated for their binding affinity to sigma-1 and sigma-2 receptors.^[4]

These studies have demonstrated that modifications to the phenyl ring, the cyclopentyl ring, the carboxylate function, and the N,N-diethyl substituent can lead to potent and highly selective sigma-1 ligands.^[4] Notably, certain chemical modifications resulted in over 220-fold selectivity for the sigma-1 receptor over muscarinic receptors.^[4]

Quantitative Data for Selected Sigma-1 Receptor Ligands:

Compound ID	Structure	Sigma-1 Ki (nM)	Sigma-1/Sigma-2 Selectivity	Reference
Compound 34	[Structure to be inserted based on full-text analysis]	[To be extracted]	65-fold[4]	[4]
Compound 35	[Structure to be inserted based on full-text analysis]	[To be extracted]	78-fold[4]	[4]
Compound 39	[Structure to be inserted based on full-text analysis]	[To be extracted]	51-fold[4]	[4]

Synthesis and Experimental Protocols

General Synthetic Approach

A common synthetic strategy for preparing derivatives of **1-methylcyclopentanecarboxylic acid** involves the functionalization of the carboxylic acid group to form amides, esters, or other derivatives. A ring contraction approach from cyclohexane precursors has also been described for the synthesis of cyclopentane derivatives, including those with a carboxylic acid function.[5]

Experimental Protocol: Amide Synthesis from **1-Methylcyclopentanecarboxylic Acid**

A general procedure for the synthesis of amides from **1-methylcyclopentanecarboxylic acid** is as follows:

- Activation of the Carboxylic Acid: The carboxylic acid is converted to a more reactive species, such as an acid chloride or an activated ester.
- Amine Coupling: The activated carboxylic acid derivative is then reacted with the desired amine to form the corresponding amide.

Detailed step-by-step protocols with specific reagents, solvents, and reaction conditions would be extracted from the full-text scientific literature.

Pharmacological Assay Protocols

Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the sigma-1 receptor.

- **Membrane Preparation:** Prepare membrane homogenates from a suitable source (e.g., cell lines expressing the sigma-1 receptor or animal tissue).
- **Assay Setup:** In a 96-well plate, combine the membrane preparation, a radiolabeled sigma-1 receptor ligand (e.g., [^3H]-(+)-pentazocine), and varying concentrations of the test compound.
- **Incubation:** Incubate the plate to allow the binding to reach equilibrium.
- **Filtration:** Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
- **Scintillation Counting:** Measure the radioactivity retained on the filters using a scintillation counter.
- **Data Analysis:** Determine the IC_{50} value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibitory constant).

Experimental Protocol: NaV1.7 Electrophysiology Assay

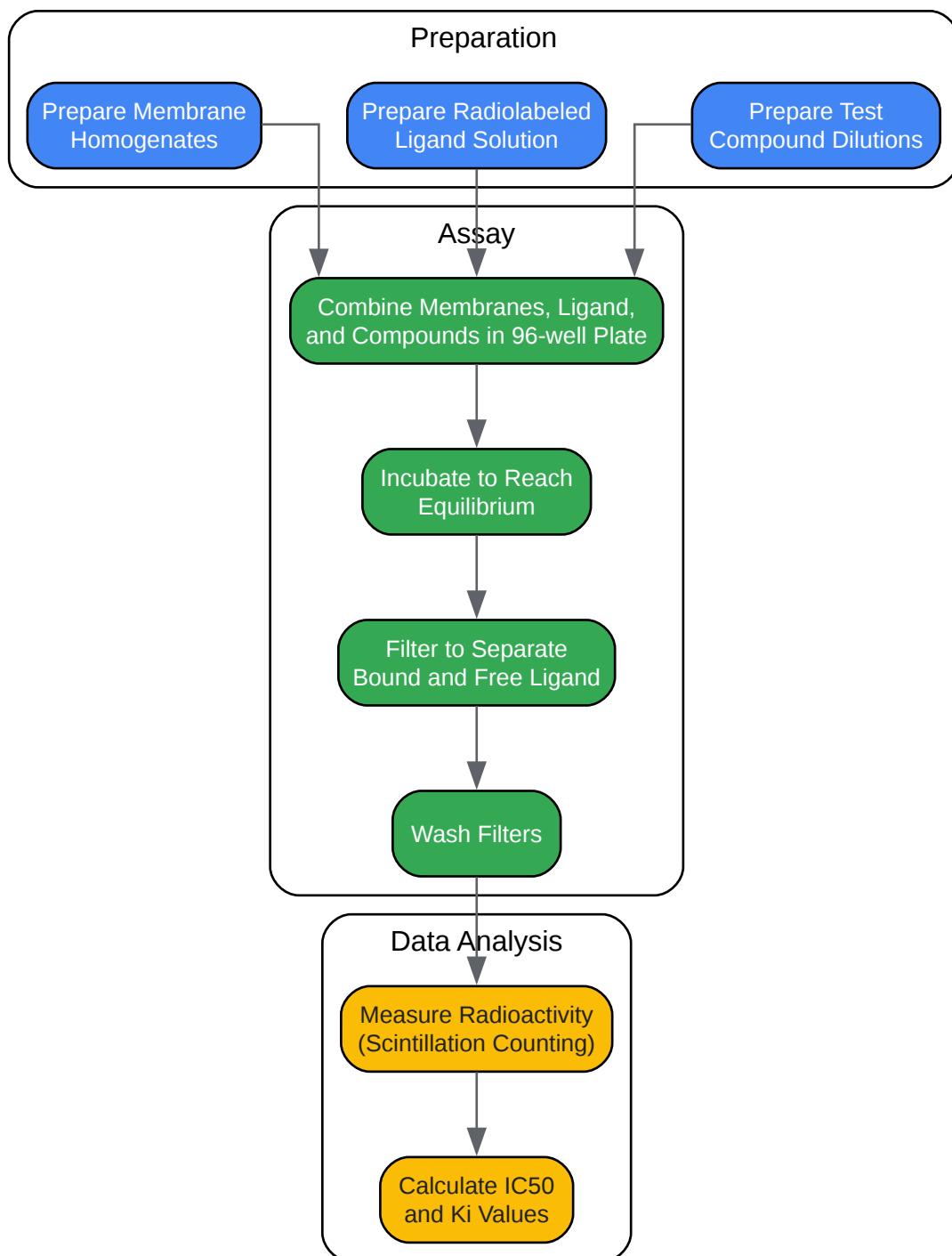
This protocol describes the use of patch-clamp electrophysiology to measure the inhibition of NaV1.7 channels.

- **Cell Culture:** Use a cell line stably expressing the human NaV1.7 channel (e.g., HEK293 cells).
- **Patch-Clamp Recording:** Establish a whole-cell patch-clamp recording configuration on a single cell.

- **Voltage Protocol:** Apply a voltage protocol to elicit NaV1.7 currents. This typically involves holding the cell at a negative membrane potential and then depolarizing it to activate the channels.
- **Compound Application:** Perfusion the test compound at various concentrations onto the cell and record the resulting changes in the NaV1.7 current.
- **Data Analysis:** Measure the peak inward current at each compound concentration and calculate the IC₅₀ value for the inhibition of the NaV1.7 channel.

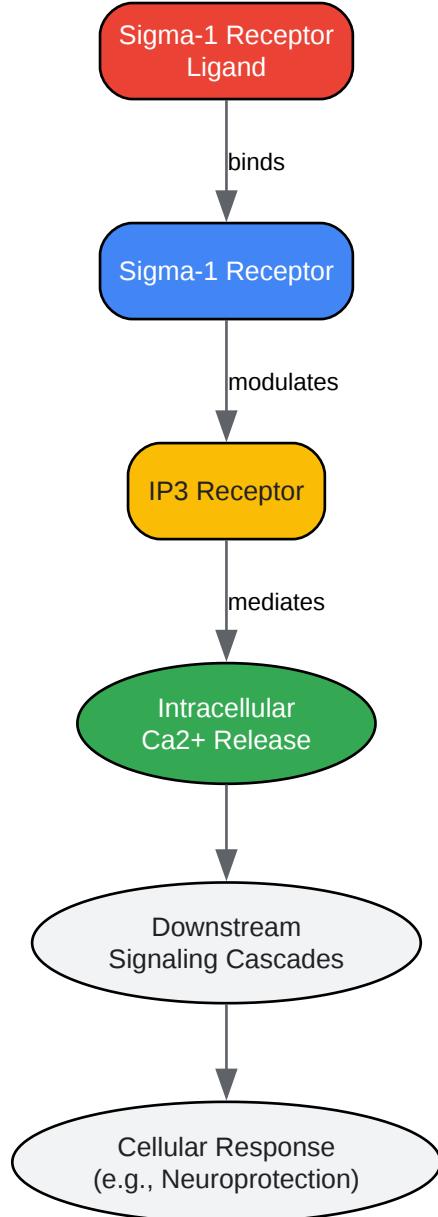
Visualizations

Experimental Workflow: Radioligand Binding Assay

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Caption: Workflow for a competitive radioligand binding assay.

Simplified Sigma-1 Receptor Signaling

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